molecular formula C21H27FN4O3S B4504072 N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide

N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide

Cat. No.: B4504072
M. Wt: 434.5 g/mol
InChI Key: LIYREVKBPLKSEO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide is a useful research compound. Its molecular formula is C21H27FN4O3S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.17879007 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantiomeric Separation and Detection

One application area for complex molecules related to N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide is in the field of enantiomeric separation and detection. For instance, derivatives of 2-Arylpropionic acids (2-APAs) have been studied for their enantiomeric separation using chiral stationary phase high-performance liquid chromatography, highlighting the importance of molecular interactions in separation processes (Fukushima et al., 1997).

Carbonic Anhydrase Inhibitors

Compounds incorporating ureido and piperazine moieties have been synthesized as inhibitors of carbonic anhydrase, a target for various pharmacological applications including antitumor agents. This research suggests the potential utility of structurally complex sulfonamides in designing inhibitors for specific enzymes (Congiu et al., 2015).

Metabolism Studies

The metabolism of complex pharmaceuticals is a critical aspect of drug development. Studies on novel antidepressants, such as Lu AA21004, involve investigating the oxidative metabolism pathways, identifying metabolites, and understanding the role of various cytochrome P450 enzymes (Hvenegaard et al., 2012). This area of research is relevant for compounds like this compound, considering the potential metabolic pathways and enzymatic interactions.

Novel Insecticides

Research on novel insecticides, such as flubendiamide, showcases the development of compounds with unique chemical structures for targeting specific pests. These studies reveal the potential agricultural applications of chemically complex molecules (Tohnishi et al., 2005).

Antipsychotic Development

The design of conformationally restricted analogues for antipsychotic development, such as 2-Phenylpyrroles, demonstrates the role of structural complexity in enhancing pharmacological activity and selectivity (van Wijngaarden et al., 1987).

Properties

IUPAC Name

[4-[[N-(dimethylsulfamoyl)-2-fluoroanilino]methyl]phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3S/c1-23(2)30(28,29)26(20-7-5-4-6-19(20)22)16-17-8-10-18(11-9-17)21(27)25-14-12-24(3)13-15-25/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYREVKBPLKSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3F)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide
Reactant of Route 3
N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide
Reactant of Route 4
N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide

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